molecular formula C23H36O8 B238615 3-Hydroxypravastatin, (S)- CAS No. 136657-41-5

3-Hydroxypravastatin, (S)-

Cat. No.: B238615
CAS No.: 136657-41-5
M. Wt: 440.5 g/mol
InChI Key: ASZMMNUWSMFMJO-FBIVGABFSA-N
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Description

3-Hydroxypravastatin, (S)- is a derivative of pravastatin, a well-known statin used to lower cholesterol levels in the blood. This compound is characterized by its hydroxyl group at the third position, which contributes to its unique properties and biological activities. It is primarily used in the treatment of hypercholesterolemia and prevention of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypravastatin, (S)- typically involves the microbial hydroxylation of compactin (ML-236B). This process is carried out by maintaining a concentration of compactin at not less than 300 µg/ml during the fermentation process . The microbial hydroxylation is performed using specific strains of microorganisms, such as Streptomyces carbophilus, which introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of 3-Hydroxypravastatin, (S)- follows a similar fermentation process. The fermentation is conducted in large bioreactors under controlled conditions to ensure high yield and purity of the product. The process involves the use of optimized microbial strains and precise control of fermentation parameters to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypravastatin, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of 3-Hydroxypravastatin to form its major metabolite .

Common Reagents and Conditions:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups in the compound.

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines to replace specific groups in the molecule.

Major Products: The major product formed from the oxidation of 3-Hydroxypravastatin is its tetranor metabolite .

Scientific Research Applications

Mechanism of Action

3-Hydroxypravastatin, (S)- exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . By inhibiting this enzyme, 3-Hydroxypravastatin reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The compound also increases the expression of hepatic low-density lipoprotein (LDL) receptors, which enhances the clearance of LDL cholesterol from the bloodstream .

Comparison with Similar Compounds

    Pravastatin: The parent compound of 3-Hydroxypravastatin, known for its cholesterol-lowering effects.

    Simvastatin: Another statin with a similar mechanism of action but different structural features.

    Atorvastatin: A widely used statin with a higher potency compared to pravastatin.

Uniqueness: 3-Hydroxypravastatin, (S)- is unique due to the presence of the hydroxyl group at the third position, which enhances its hydrophilicity and potentially its biological activity. This structural modification distinguishes it from other statins and may contribute to its specific pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14-,16+,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZMMNUWSMFMJO-FBIVGABFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)[C@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136657-41-5
Record name 3-Hydroxypravastatin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136657415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYPRAVASTATIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906EM34IX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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